molecular formula C15H11I4NNaO4 B1670359 D-Thyroxine sodium salt CAS No. 137-53-1

D-Thyroxine sodium salt

Numéro de catalogue: B1670359
Numéro CAS: 137-53-1
Poids moléculaire: 799.86 g/mol
Clé InChI: BRLSOHUOWVCKNI-UTONKHPSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dextrothyroxine sodium involves the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin . The process includes several steps:

Industrial Production Methods: Industrial production of dextrothyroxine sodium follows similar synthetic routes but on a larger scale. The process involves:

Analyse Des Réactions Chimiques

Types of Reactions: D-Thyroxine sodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or iodine.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as halogenating agents.

Major Products: The major products formed from these reactions include various iodinated derivatives and reduced forms of dextrothyroxine .

Applications De Recherche Scientifique

Scientific Research Applications

D-Thyroxine sodium salt has several key applications in scientific research:

  • Thyroid Dysfunction Studies :
    • Used to investigate the physiological effects of thyroid hormones on metabolism and growth.
    • Studies have shown that variations in dosage can lead to differential effects on metabolism, emphasizing the importance of precise dosing in therapeutic applications.
  • Non-Thyroidal Illness Syndrome (NTIS) :
    • Research indicates potential benefits of this compound in critically ill patients suffering from NTIS, where normal thyroid hormone levels are disrupted despite normal thyroid gland function .
    • Case studies suggest that restoring normal thyroid hormone levels may improve patient outcomes.
  • Psychiatric Applications :
    • Limited research explores the use of this compound as an adjunct therapy for depression. Some studies indicate it may enhance the efficacy of standard antidepressants .
    • A double-blind, placebo-controlled trial demonstrated promising results for non-melancholic depression when combined with antidepressant treatment.
  • Antihyperlipidemic Effects :
    • This compound has been noted for its potential role in lipid metabolism, suggesting applications in managing hyperlipidemia.

Clinical Applications

This compound is primarily used in clinical settings for:

  • Hypothyroidism Treatment :
    • It serves as a replacement therapy for patients with underactive thyroid glands, restoring normal metabolic function .
    • The dosing regimen typically starts at 1.6 mcg/kg/day and is adjusted based on patient response .
  • Goiter Management :
    • It can lower thyroid-stimulating hormone (TSH) levels, thereby reducing goiter size .
  • Thyroid Cancer Treatment :
    • Used as an interventional therapy to suppress TSH secretion in patients with nodular thyroid disease or cancer .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study on NTIS :
    A study involving critically ill patients demonstrated that administration of D-thyroxine sodium resulted in improved metabolic profiles and reduced symptoms associated with NTIS .
  • Adjunct Therapy for Depression :
    In a controlled trial, patients receiving D-thyroxine sodium alongside standard antidepressants reported greater improvements in depressive symptoms compared to those receiving antidepressants alone.

Mécanisme D'action

The mechanism of action of dextrothyroxine sodium is not completely understood. it is known to act in the liver to stimulate the formation of low-density lipoprotein (LDL) and increase the catabolism of LDL. This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL levels . D-Thyroxine sodium salt also binds to thyroid receptors and acts as a substrate for iodide peroxidase .

Activité Biologique

D-Thyroxine sodium salt, also known as D-T4 (sodium), is a laevorotatory isomer of thyroxine (T4), which plays a critical role in various biological processes, particularly in thyroid function and metabolism. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 137-53-1
Molecular Formula C₁₅H₁₀I₄NNaO₄
Molecular Weight 798.85 g/mol
Boiling Point 576.3 °C
Flash Point 302.3 °C

This compound is primarily used in research related to thyroid dysfunction and has been shown to influence various metabolic processes in vivo and in vitro .

This compound exerts its biological effects primarily through the following mechanisms:

  • Thyroid Hormone Receptor Activation : D-thyroxine binds to thyroid hormone receptors (TRs) in target tissues, modulating gene expression involved in metabolism, growth, and development.
  • Metabolic Regulation : It plays a significant role in regulating basal metabolic rate (BMR), influencing carbohydrate and lipid metabolism by enhancing oxidative phosphorylation and ATP production .
  • Impact on Drug Metabolism : Studies indicate that this compound can inhibit the metabolism of certain drugs such as bishydroxycoumarin and pentobarbital in animal models .

In Vitro Studies

In vitro studies have demonstrated that this compound can affect various cellular processes:

  • Cell Proliferation : It promotes cell proliferation in certain cancer cell lines by activating signaling pathways associated with growth factors.
  • Gene Expression Modulation : D-thyroxine sodium alters the expression of genes involved in lipid metabolism, insulin sensitivity, and energy expenditure .

In Vivo Studies

In vivo studies have shown significant effects on metabolic parameters:

  • Cholesterol Levels : A long-term trial indicated that D-thyroxine administration could lead to reductions in serum cholesterol levels, although its direct impact on cardiovascular outcomes remains inconclusive .
  • Pregnancy Outcomes : A systematic review highlighted that treatment with levothyroxine sodium (which includes D-thyroxine) significantly reduced obstetric complications such as preterm birth and miscarriage in hypothyroid pregnant women .

Case Studies

  • Hypothyroidism Management : A study involving pregnant women with hypothyroidism showed that the administration of levothyroxine sodium resulted in lower incidences of adverse pregnancy outcomes compared to untreated controls. The odds ratios for preterm birth and low birth weight were significantly reduced (OR = 0.42 and OR = 0.08, respectively) .
  • Hypercholesterolemia Treatment : Research indicated that long-term administration of D-thyroxine could potentially reduce cholesterol levels in patients with hypercholesterolemia, although further studies are needed to establish its efficacy in preventing cardiovascular diseases .

Propriétés

Numéro CAS

137-53-1

Formule moléculaire

C15H11I4NNaO4

Poids moléculaire

799.86 g/mol

Nom IUPAC

sodium;4-[4-[(2R)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate

InChI

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m1./s1

Clé InChI

BRLSOHUOWVCKNI-UTONKHPSSA-N

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+]

SMILES isomérique

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N.[Na]

SMILES canonique

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na]

Apparence

Solid powder

Key on ui other cas no.

137-53-1

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Choloxin
D Thyroxine
D-T4 Thyroid Hormone
D-Thyroxine
Dextrothyroxine
Dextrothyroxine Sodium
Sodium Dextrothyroxine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Thyroxine sodium salt
Reactant of Route 2
D-Thyroxine sodium salt
Reactant of Route 3
D-Thyroxine sodium salt
Reactant of Route 4
D-Thyroxine sodium salt
Reactant of Route 5
D-Thyroxine sodium salt
Reactant of Route 6
D-Thyroxine sodium salt
Customer
Q & A

Q1: What were the initial hopes for using Dextrothyroxine sodium to treat cardiovascular disease?

A1: Researchers hypothesized that Dextrothyroxine sodium could potentially slow down atherosclerosis, a key contributor to cardiovascular disease. This was based on long-standing evidence suggesting that thyroid deficiency promotes atherosclerosis, while thyroid hormone replacement therapy appeared to have protective effects [, ]. The Coronary Drug Project, a large-scale clinical trial, included Dextrothyroxine sodium to investigate this potential benefit [].

Q2: Why was Dextrothyroxine sodium considered as a treatment option for hypercholesterolemia?

A2: Dextrothyroxine sodium was investigated as a hypocholesterolemic agent due to its ability to reduce serum cholesterol levels []. It was thought to offer a potential treatment option for individuals with elevated cholesterol, a known risk factor for cardiovascular disease.

Q3: Were there any concerns regarding the use of Dextrothyroxine sodium in patients with coronary heart disease?

A3: Yes, despite the initial hopes, concerns arose regarding the safety of Dextrothyroxine sodium, particularly in individuals with pre-existing coronary heart disease. The Physician's Desk Reference even listed it as contraindicated for such patients []. One study noted that Dextrothyroxine sodium was suspected of potentially accelerating the degradation of vitamin K-dependent clotting factors, which are essential for blood coagulation [].

Q4: What led to the discontinuation of Dextrothyroxine sodium in the Coronary Drug Project?

A4: The Coronary Drug Project discontinued the use of Dextrothyroxine sodium due to concerns about adverse effects potentially linked to levothyroxine sodium contamination []. Analysis revealed that commercially available Dextrothyroxine sodium contained a small percentage of levothyroxine sodium, another thyroid hormone with more potent metabolic effects []. This contamination raised concerns about potential negative impacts on heart health, particularly in patients already at risk for coronary artery disease.

Q5: Why was the choice of Dextrothyroxine sodium over other thyroid hormone preparations questioned?

A5: Some researchers criticized the selection of Dextrothyroxine sodium over natural thyroid hormone preparations like desiccated thyroid or levothyroxine sodium []. They argued that while Dextrothyroxine sodium might have less metabolic activity per unit of weight, effective dosages of desiccated thyroid or levothyroxine sodium proved superior in reducing serum lipids [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.